molecular formula C19H20BrFN2O B602189 Desmethyl Citalopram Hydrobromide CAS No. 1188264-72-3

Desmethyl Citalopram Hydrobromide

Cat. No. B602189
M. Wt: 391.28
InChI Key:
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Description

Desmethylcitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram . Like citalopram and escitalopram, desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI), and is responsible for some of its parents’ therapeutic benefits .


Molecular Structure Analysis

The crystal structure of citalopram hydrobromide has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . Citalopram hydrobromide crystallizes in space group P21/c(#14) with a= 10.766 45(6), b= 33.070 86(16), c= 10.892 85(5) Å, β= 90.8518(3)°, V= 3878.03(4) Å3, and Z= 8 .


Chemical Reactions Analysis

A population PK model was developed to simultaneously describe plasma concentrations of citalopram and its major metabolite, n-desmethyl citalopram, in SD and Wistar rats after IV and PO administration of citalopram . The disposition of citalopram was best described by a 3-compartment model and its desmethyl metabolite by a 2-compartment model .

Scientific Research Applications

Desmethylcitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram . Like citalopram and escitalopram, desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI), and is responsible for some of its parents’ therapeutic benefits .

  • Scientific Field: Psychiatry

    • Desmethylcitalopram, as an active metabolite of citalopram and escitalopram, plays a significant role in the treatment of major depressive disorder (MDD) and several anxiety disorders .
    • The mechanism of action is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .
  • Scientific Field: Pharmacology

    • Desmethylcitalopram is involved in the pharmacokinetics and pharmacodynamics of citalopram and escitalopram .
    • It’s important in understanding the metabolism and therapeutic efficacy of these drugs .
  • Scientific Field: Biochemistry

    • Desmethylcitalopram is a key compound in the metabolic pathway of citalopram and escitalopram .
    • Understanding its biochemistry can help in optimizing the therapeutic use of these drugs .
  • Scientific Field: Neuroscience

    • Desmethylcitalopram, through its action as an SSRI, influences neuronal activity, particularly serotonergic neurotransmission .
    • This has implications for understanding brain function and the pathophysiology of disorders like depression and anxiety .
  • Scientific Field: Drug Metabolism

    • Desmethylcitalopram is a key compound in understanding the metabolism of citalopram and escitalopram .
    • It can be used in studies to understand the metabolic pathways of these drugs, which can help in predicting drug-drug interactions and individualizing drug therapy .
  • Scientific Field: Toxicology

    • As an active metabolite of citalopram and escitalopram, desmethylcitalopram can be relevant in cases of overdose or toxicity .
    • It can be used in toxicological analysis to confirm exposure to these drugs .
  • Scientific Field: Pharmacokinetics

    • Desmethylcitalopram can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of citalopram and escitalopram .
    • A population pharmacokinetic model was developed to simultaneously describe citalopram and its major metabolite, desmethylcitalopram, plasma concentrations in two different strains of rats after intravenous (IV) and oral (PO) administration of citalopram .
  • Scientific Field: Neuropsychiatric Research

    • Desmethylcitalopram, as an active metabolite of citalopram, is widely used as a probe drug in pre-clinical models of neuropsychiatric disorders .
    • It has been used to probe anxiety centers that are triggered after acute administration and then suppressed after continued exposure .

properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCAYVHVPUEMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670076
Record name 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Citalopram Hydrobromide

CAS RN

1188264-72-3
Record name 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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